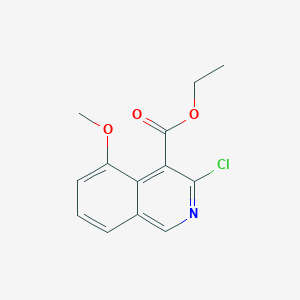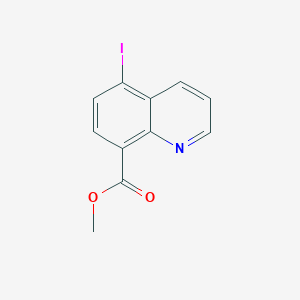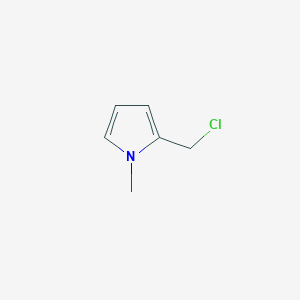
2-(chloromethyl)-1-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a chloromethyl group at the second position and a methyl group at the first position of the pyrrole ring makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-methyl-1H-pyrrole typically involves the chloromethylation of 1-methyl-1H-pyrrole. One common method is the reaction of 1-methyl-1H-pyrrole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the second position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of 1-methyl-1H-pyrrole.
Oxidation Reactions: Products include 2-formyl-1-methyl-1H-pyrrole and 2-carboxy-1-methyl-1H-pyrrole.
Reduction Reactions: The major product is 2-methyl-1-methyl-1H-pyrrole.
科学的研究の応用
2-(Chloromethyl)-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(chloromethyl)-1-methyl-1H-pyrrole involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1H-pyrrole: Lacks the methyl group at the first position, making it less sterically hindered.
1-Methyl-2-(bromomethyl)-1H-pyrrole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Hydroxymethyl)-1-methyl-1H-pyrrole: Contains a hydroxymethyl group instead of a chloromethyl group, affecting its chemical properties.
Uniqueness
2-(Chloromethyl)-1-methyl-1H-pyrrole is unique due to the presence of both a chloromethyl and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
特性
分子式 |
C6H8ClN |
|---|---|
分子量 |
129.59 g/mol |
IUPAC名 |
2-(chloromethyl)-1-methylpyrrole |
InChI |
InChI=1S/C6H8ClN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |
InChIキー |
WXBIGFXTSPMPPA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



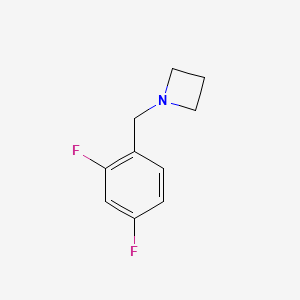
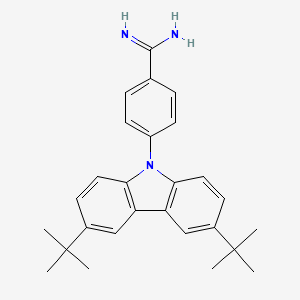
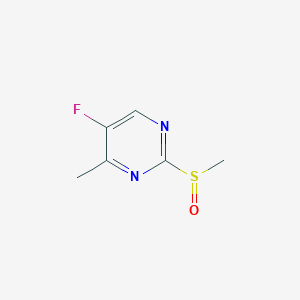
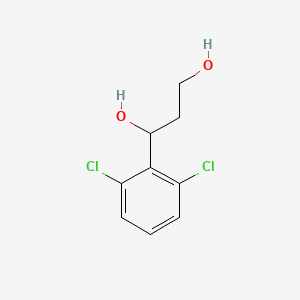
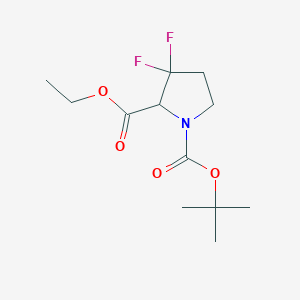
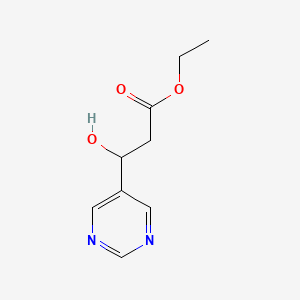

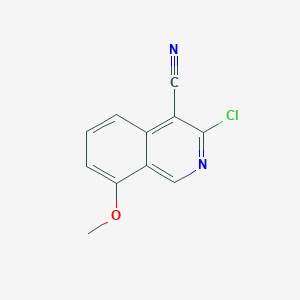
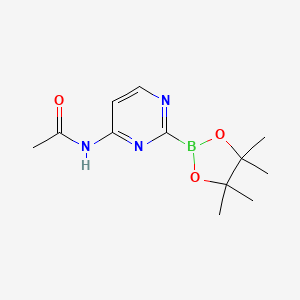
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)
